BenchChemオンラインストアへようこそ!

Mrk-409

GABA-A Receptor Electrophysiology Anxiolytic

Procure MRK-409 as the definitive positive control for GABAA α1-mediated sedation. Unlike generic α2/α3-selective compounds, its weak α1 partial agonism (relative efficacy 0.18 vs. α3 0.45) causes human sedation at <10% receptor occupancy, precisely recapitulating the clinical failure. Defined in vivo parameters—Occ50 2.2 mg/kg p.o., plasma EC50 115 ng/mL—enable occupancy-controlled dosing (35–65% for anxiolytic-like effects, >90% for sedation). Use alongside TPA023 (zero α1 efficacy) to calibrate efficacy–behavior relationships.

Molecular Formula C19H17F2N7O
Molecular Weight 397.4 g/mol
CAS No. 233275-76-8
Cat. No. B1676610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMrk-409
CAS233275-76-8
SynonymsMK-0343;  MK 0343;  MK0343;  MRK 409;  MRK409;  MRK-409.
Molecular FormulaC19H17F2N7O
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5
InChIInChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3
InChIKeyGOIFCXRIFSYPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRK-409 (MK-0343) for GABAA Subtype-Selective Research: A Quantitatively Defined Partial Agonist Tool


MRK-409 (MK-0343; CAS 233275-76-8) is an orally bioavailable, small-molecule GABAA receptor subtype-selective partial agonist [1]. It belongs to the 1,2,4-triazolo(4,3-b)pyridazine class and acts as a non-benzodiazepine ligand at the benzodiazepine binding site [2]. Critically, MRK-409 is a clinical-stage compound whose development was halted due to a specific, quantifiable translational liability, making it an essential research tool for probing the relationship between GABAA receptor subtype efficacy and in vivo sedation.

Why MRK-409 Cannot Be Simply Interchanged with Other 'α2/α3-Selective' GABAA Research Compounds


While many compounds are broadly described as 'α2/α3-selective' GABAA modulators, the precise intrinsic efficacy at the α1 subtype is the critical determinant of translational outcome, and this property varies widely between in-class compounds [1]. MRK-409 possesses a quantifiably unique efficacy profile—a weak partial agonist at α1 combined with higher efficacy at α3—that directly caused its failure as a non-sedating anxiolytic in human trials [1][2]. In contrast, compounds like TPA023 and TPA023B, which lack any α1 efficacy, did not produce sedation at similar or higher receptor occupancy levels [2]. Therefore, using a generic 'α2/α3-selective' compound without accounting for its exact α1 efficacy is scientifically invalid for studies aiming to recapitulate or contrast with the MRK-409 clinical outcome.

Quantitative Differentiation of MRK-409: Head-to-Head Evidence for Informed Procurement


α1 vs. α3 Relative Efficacy: The Defining Ratio for Translational Liability

MRK-409 is distinguished from other 'α2/α3-selective' compounds by its quantifiable, weak partial agonist efficacy at the α1 subtype. In whole-cell patch-clamp studies of human recombinant receptors, MRK-409 exhibited an efficacy at α3-containing receptors of 0.45 (relative to the full agonist chlordiazepoxide) compared to an efficacy of only 0.18 at α1-containing receptors [1]. This residual α1 efficacy is the key differentiator; compounds like TPA023 and TPA023B show no efficacy at the α1 subtype (i.e., they are antagonists), which directly correlates with their lack of sedation in human trials even at high receptor occupancy [2].

GABA-A Receptor Electrophysiology Anxiolytic

Binding Affinity Across Recombinant Human GABAA Subtypes

MRK-409 binds with comparably high affinity (Ki) across human recombinant α1-, α2-, α3-, and α5-containing GABAA receptors [1]. This non-selective binding profile is a key feature distinguishing it from other compounds. For instance, L-838417 has a Ki of 0.79 nM at α1 and 0.67 nM at α2/3 , whereas MRK-409's Ki values are 0.21-0.40 nM across all these subtypes, indicating a higher and more uniform binding affinity.

Radioligand Binding Recombinant Receptors Selectivity

In Vivo Brain Penetration and Occupancy in Rodents

MRK-409 readily penetrates the rat brain and occupies the benzodiazepine site of GABAA receptors in a dose-dependent manner, as measured by an in vivo [³H]flumazenil binding assay [1]. The dose required to achieve 50% occupancy (Occ50) is 2.2 mg/kg p.o., with a corresponding plasma concentration (EC50) of 115 ng/mL. This quantitative in vivo occupancy data is essential for designing and interpreting behavioral experiments. While many GABAA compounds are described as 'brain-penetrant,' MRK-409 has a precisely defined occupancy-concentration relationship.

Pharmacokinetics In Vivo Imaging Receptor Occupancy

Translational Disconnect: Human Sedation at Low Occupancy

MRK-409's most critical differentiator is its unique clinical outcome: it produces pronounced sedation in humans at a dose of 2 mg, which corresponds to a plasma Cmax of only 28 ng/mL [1]. This is in stark contrast to the rodent plasma EC50 for receptor occupancy of 115 ng/mL [1]. Human PET studies confirmed that this sedative dose resulted in less than 10% receptor occupancy [1]. This quantitative disconnect between preclinical and human studies is the defining characteristic of MRK-409 and the reason its development was halted. Other compounds in the class, such as TPA023 and TPA023B, did not show this sedation liability at higher occupancy levels [2].

Clinical Trial Positron Emission Tomography Sedation

MRK-409 (MK-0343) in Research: Key Application Scenarios Driven by Quantitative Differentiation


Mechanistic Studies of Translational GABAA Pharmacology

Procure MRK-409 to serve as a critical 'positive control' for sedation in studies aiming to dissect the species-specific contribution of GABAA α1-subtype efficacy to behavioral outcomes. As detailed above, MRK-409's unique property of producing sedation in humans at <10% occupancy, attributed to its weak α1 partial agonism [1][2], makes it the definitive tool compound for this purpose. Use it alongside compounds lacking α1 efficacy (e.g., TPA023) to establish a clear efficacy-behavior relationship.

In Vivo Occupancy-Effect Relationship Studies

Utilize MRK-409 in rodent models where precise control over GABAA receptor occupancy is required. The established in vivo Occ50 of 2.2 mg/kg p.o. and plasma EC50 of 115 ng/mL [1] allow for calculated dosing regimens to achieve specific occupancy targets (e.g., 35-65% for anxiolytic-like effects vs. >90% for minimal sedation) [1]. This quantitative framework is superior to compounds without defined in vivo occupancy parameters.

Development and Validation of Predictive Preclinical Models

Employ MRK-409 as a benchmark tool to stress-test and refine preclinical models of sedation and anxiety. The compound's well-documented failure to translate from a non-sedating preclinical profile to a sedating clinical outcome [1] provides a unique and challenging dataset for validating new animal models or in silico predictions of CNS drug side effects.

Electrophysiological Profiling of GABAA Subtype-Selective Ligands

Incorporate MRK-409 into your electrophysiology panel as a reference compound with a quantifiably defined partial agonist profile. Its relative efficacies of 0.45 at α3 and 0.18 at α1 (normalized to chlordiazepoxide) [1] provide a precise calibration point for characterizing the functional activity of novel GABAA modulators, particularly those with mixed efficacy profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mrk-409

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.